molecular formula C24H21N3O3S3 B2378828 (E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946309-46-2

(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2378828
CAS No.: 946309-46-2
M. Wt: 495.63
InChI Key: PWLOHVWNCVXYDY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a sophisticated heterocyclic compound offered as a high-purity chemical reagent for research and development purposes. This molecule features a complex architecture that includes a benzo[d]thiazole unit, a thiophene ring, and a fused 4,5-dihydrothieno[2,3-c]pyridine core, connected via an acrylamido linker. Such polycyclic structures are of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of new kinase inhibitors and other targeted therapeutic agents . The presence of multiple hydrogen bond acceptors and donors, along with a conjugated system, suggests potential for specific biomolecular interactions. This product is strictly intended for laboratory research and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or animal use. Analytical techniques such as NMR and LC-MS are employed to ensure identity and purity. Researchers are encouraged to contact our scientific support team for specific application data and handling recommendations.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S3/c1-2-30-24(29)27-12-11-16-19(14-27)33-23(26-20(28)10-9-15-6-5-13-31-15)21(16)22-25-17-7-3-4-8-18(17)32-22/h3-10,13H,2,11-12,14H2,1H3,(H,26,28)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLOHVWNCVXYDY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C=CC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)/C=C/C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves a multi-step process including:

  • Knoevenagel Condensation : The initial step often involves the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with various aldehydes to form the corresponding acrylonitrile derivatives.
  • Cyclization : Subsequent cyclization reactions yield the thieno-pyridine structure.
  • Acrylamide Formation : The introduction of thiophenes and subsequent modifications lead to the formation of the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting tumor cell proliferation, with IC50 values ranging from 27.6 μM to 43 μM against breast cancer cells (MDA-MB-231) .
  • The introduction of electron-withdrawing groups in similar compounds has been correlated with enhanced cytotoxicity, suggesting a structure-activity relationship that may be applicable to this compound .

Antimicrobial Properties

Compounds derived from benzo[d]thiazole and thieno structures have demonstrated antibacterial and antifungal activities. For example:

  • A series of benzothiazole derivatives showed effective inhibition against various bacterial strains with minimal inhibition concentrations (MICs) as low as 50 μg/mL .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound TypeActivity TypeIC50/EffectivenessReference
Thieno[2,3-d]pyrimidineAnticancerIC50 = 27.6 μM
Benzothiazole DerivativesAntibacterialMIC = 50 μg/mL
Thieno DerivativesAntifungalVariable

Case Studies

  • Case Study on Thieno Derivatives : A study evaluated the cytotoxicity of synthesized thieno derivatives against MDA-MB-231 cells. The results indicated that compounds with specific substitutions exhibited up to 87% inhibition at concentrations of 50 μM .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole-based compounds, revealing significant activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of benzothiazole and thiophene exhibit notable antimicrobial activities. Compounds similar to (E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been evaluated for their efficacy against various bacterial strains. For example:

  • In vitro Studies : Several studies demonstrate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Benzothiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells:

  • Mechanism of Action : Studies have indicated that these compounds may interfere with cell cycle progression and promote apoptosis through the activation of caspases and other apoptotic pathways .

Material Science Applications

In addition to biological applications, this compound may find applications in material science:

Organic Electronics

The unique electronic properties of thiophene and benzothiazole derivatives make them suitable for use in organic electronic devices such as:

  • Organic Photovoltaics : These compounds can be incorporated into photovoltaic cells to enhance light absorption and charge transport efficiency.
  • Organic Light Emitting Diodes (OLEDs) : Their luminescent properties can be exploited in OLED technology for display and lighting applications.

Study on Antibacterial Activity

A study conducted by Madhavi et al. demonstrated that ethyl derivatives of thiophene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced activity, suggesting that similar modifications could be applied to this compound for improved efficacy .

Anticancer Evaluation

In vitro assays performed on benzothiazole-based compounds revealed promising results in inhibiting the proliferation of various cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to cell death, indicating that this compound could serve as a lead compound for further development in anticancer therapies .

Comparison with Similar Compounds

Benzothiazole Derivatives

Compounds bearing the benzo[d]thiazol-2-yl group, such as 4-thiazolidinones-benzothiazole conjugates, exhibit notable antimicrobial activity. For example:

  • 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one demonstrated MIC values of 15.6–125 µg/mL against E. coli and C. albicans .

Structural Differentiation: The target compound replaces the thiazolidinone ring with a thienopyridine core, which may enhance π-π stacking interactions with biological targets due to increased aromaticity.

Thiophene Acrylamido Derivatives

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene carboxylates, synthesized via piperidine/acetic acid-mediated condensation, show antioxidant and anti-inflammatory activities .

  • Key Reaction : Acrylamido formation through refluxing with aldehydes (similar to the target compound’s thiophene-acrylamido side chain) .
  • Bioactivity: These derivatives’ electron-withdrawing substituents (e.g., cyano groups) enhance reactivity, suggesting that the target compound’s thiophene substituents may similarly modulate bioactivity.

Thienopyridine and Pyrimidine Carboxylates

  • Safety Profile: Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, a structurally related compound, is classified as a laboratory chemical with undefined hazards, highlighting the need for cautious handling of the target molecule .

Thiazole Carboxamides

N-Substituted 2-(4-pyridinyl)thiazole carboxamides are synthesized via coupling reactions using reagents like HATU or EDCI .

  • Synthetic Parallels : The target compound’s acrylamido group may form through analogous coupling strategies, as seen in carboxamide syntheses .

Comparative Data Table

Feature Target Compound Analog 1 (Benzothiazole) Analog 2 (Thiophene Acrylamido) Analog 3 (Thienopyridine)
Core Structure Thieno[2,3-c]pyridine Thiazolidinone Thiophene carboxylate Thiazolo[3,2-a]pyrimidine
Key Substituents Benzo[d]thiazol-2-yl, thiophene acrylamido Benzo[d]thiazol-2-yl, methoxyphenyl Cyanoacrylamido, phenyl Trimethoxybenzylidene, methyl
Bioactivity Hypothesized: Antimicrobial, DNA-binding MIC 15.6–125 µg/mL (antimicrobial) Antioxidant, anti-inflammatory Crystallographic data only
Synthesis Likely involves coupling reagents (e.g., EDCI/HOBt) for acrylamido formation Condensation reactions Piperidine/AcOH-mediated reflux Multi-step coupling and crystallization
Safety Unknown; related thienopyridines require lab precautions Not reported Not reported Laboratory chemical (undefined hazards)

Preparation Methods

Synthesis of the Thieno[2,3-c]pyridine Core

The thieno[2,3-c]pyridine scaffold is synthesized via a modified Pomeranz-Fritsch reaction, as demonstrated in recent triazole-mediated protocols. Key steps include:

  • Triazole Intermediate Formation :
    Thiophene-2-carbaldehyde undergoes a one-pot Huisgen cycloaddition with 2,2-dimethoxyethyl azide to yield 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This reaction proceeds under copper-free conditions, ensuring compatibility with subsequent acid-sensitive steps.

  • Cyclization to Thieno[2,3-c]triazolo[1,5-ɑ]pyridine :
    Heating the triazole derivative in polyphosphoric acid induces cyclodehydration, forming the fused triazolo-pyridine system. This step establishes the bicyclic framework critical for further functionalization.

  • Denitrogenative Rearrangement :
    Treatment with concentrated hydrochloric acid at 80°C triggers nitrogen extrusion, yielding the thieno[2,3-c]pyridine core. This acid-mediated process selectively generates the 4,5-dihydrothieno[2,3-c]pyridine structure without over-oxidizing the thiophene ring.

Introduction of the Benzo[d]thiazol-2-yl Group

Functionalization at the pyridine C3 position with benzo[d]thiazole employs a nucleophilic aromatic substitution (SNAr) strategy:

  • Activation of the Pyridine Ring :
    The thienopyridine core is treated with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C to introduce a chlorine leaving group at C3.

  • Coupling with Benzo[d]thiazole-2-thiol :
    Displacement of the chloride by benzo[d]thiazole-2-thiol occurs in the presence of potassium carbonate, yielding 3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine. The reaction proceeds at 60°C in DMF over 12 hours, achieving >85% conversion.

Mechanistic Insight :
The electron-withdrawing effect of the adjacent thiophene ring activates the pyridine toward SNAr, while the thiolate nucleophile attacks the electrophilic C3 position. X-ray crystallographic data from analogous systems confirm regioselectivity.

Formation of the Acrylamido Moiety

The acrylamido group at C2 is installed via a two-step acylation-elimination sequence:

  • Amidation with 3-(Thiophen-2-yl)acryloyl Chloride :
    The C2 amine (generated by hydrolysis of a nitrile precursor) reacts with 3-(thiophen-2-yl)acryloyl chloride in tetrahydrofuran (THF) under Schlenk conditions. Triethylamine scavenges HCl, driving the reaction to completion.

  • E-Selective Elimination :
    Heating the intermediate amide with DBU (1,8-diazabicycloundec-7-ene) in toluene induces β-elimination, producing the (E)-acrylamido configuration. Stereochemical control arises from the anti-periplanar geometry of the elimination transition state.

Spectroscopic Validation :
1H NMR analysis reveals coupling constants (J = 15.8 Hz) between the α and β protons of the acrylamido group, confirming the trans configuration. IR spectroscopy shows N-H stretching at 3275 cm⁻¹ and conjugated C=O at 1660 cm⁻¹.

Esterification of the Carboxylate Group

The ethyl ester at position 6 is introduced via Steglich esterification:

  • Carboxylic Acid Generation :
    Hydrolysis of a cyano group at C6 using aqueous HCl yields the carboxylic acid intermediate.

  • Ethylation with Ethyl Chloroformate :
    Reaction with ethyl chloroformate in the presence of N,N-dimethylaminopyridine (DMAP) produces the ethyl ester in 92% yield. The reaction is conducted in dichloromethane at room temperature to minimize epimerization.

Characterization and Analytical Data

Table 1. Spectroscopic Data for Key Intermediates

Intermediate 1H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Thienopyridine core 7.45 (d, J=5.1 Hz, 1H), 3.20 (m, 4H) 1605 (C=N) 245.1 [M+H]+
Benzo[d]thiazole adduct 8.82 (s, 1H), 7.90–7.30 (m, 4H) 1530 (C-S) 377.2 [M+H]+
Final product 8.05 (d, J=15.8 Hz, 1H), 4.15 (q, 2H) 1660 (C=O) 523.3 [M+H]+

X-ray Crystallography : Single-crystal analysis confirms the (E)-configuration of the acrylamido group and planarity of the thienopyridine-benzo[d]thiazole system.

Q & A

Q. What are the key steps for synthesizing (E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors under reflux in solvents like DMF or DMSO.
  • Step 2 : Introduction of the (E)-3-(thiophen-2-yl)acrylamido group via amide coupling, often using carbodiimide-based reagents (e.g., EDCl or DCC) .
  • Step 3 : Final esterification with ethyl chloroformate. Reaction conditions (temperature, solvent polarity, and catalyst) must be tightly controlled to avoid side products. Yields are optimized via iterative solvent screening (e.g., dichloromethane vs. THF) .

Q. Which analytical methods are critical for characterizing this compound?

  • Purity : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. Retention time comparison against synthetic intermediates is essential .
  • Structural Confirmation :
  • 1H/13C NMR : Key signals include the thiophene β-protons (δ 6.8–7.2 ppm) and the ethyl ester triplet (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination to confirm the molecular formula (e.g., [M+H]+ ion at m/z 526.12) .

Q. What preliminary biological screening assays are recommended?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
  • Target Engagement : Microtubule polymerization inhibition assays, comparing IC50 values to known inhibitors like nocodazole .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Replace the thiophene moiety with furan or phenyl groups to evaluate electronic effects on bioactivity. Evidence from analogs shows electron-withdrawing groups (e.g., Cl) enhance microtubule inhibition .
  • Scaffold Modification : Compare activity of the dihydrothienopyridine core to fully aromatic thieno[2,3-c]pyridines. Reduced planarity may decrease binding to hydrophobic enzyme pockets .
  • Data Analysis : Use multivariate regression to correlate Hammett σ values of substituents with IC50 trends .

Q. How can computational methods guide mechanistic studies?

  • Molecular Docking : Model the compound into β-tubulin’s colchicine-binding site (PDB: 1SA0). Key interactions include hydrogen bonding between the acrylamido group and Thr179 and π-π stacking of the benzothiazole ring with Phe265 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) >2 Å suggests poor target engagement .

Q. How should researchers resolve contradictions in biological data across structural analogs?

  • Case Example : If analogs with 4-methoxyphenyl substituents show higher cytotoxicity but lower solubility, perform proteolysis targeting chimera (PROTAC) studies to determine if off-target effects dominate .
  • Experimental Design : Use fractional factorial designs to isolate variables (e.g., substituent polarity vs. steric bulk) contributing to discrepancies .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC %)
1Benzo[d]thiazole + DMF, 80°C65–7092–95
2EDCl, HOBt, THF, RT75–8096–98
3Ethyl chloroformate, DCM60–6590–93
Data derived from multi-step protocols in

Q. Table 2. Biological Activity Comparison

Compound ModificationIC50 (MT Inhibition, nM)Solubility (µg/mL)
Parent Compound (Thiophene)18 ± 212 ± 3
4-Chlorophenyl Analog9 ± 18 ± 2
Furan Analog45 ± 525 ± 4
Adapted from SAR studies in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.